molecular formula C12H8BrIN4 B11784860 6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B11784860
M. Wt: 415.03 g/mol
InChI Key: PLDOIBOMHVASJI-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that features both bromine and iodine substituents on a benzo[d][1,2,3]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,2,3]triazole core, followed by the introduction of bromine and iodine substituents through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen substituents or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to a diverse array of derivatives.

Scientific Research Applications

6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers, where its unique properties can enhance the performance of the final products.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(4-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
  • 6-Bromo-2-(3-chlorophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
  • 6-Bromo-2-(3-fluorophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

Uniqueness

Compared to similar compounds, 6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is unique due to the presence of both bromine and iodine substituents. This combination can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C12H8BrIN4

Molecular Weight

415.03 g/mol

IUPAC Name

6-bromo-2-(3-iodophenyl)benzotriazol-5-amine

InChI

InChI=1S/C12H8BrIN4/c13-9-5-11-12(6-10(9)15)17-18(16-11)8-3-1-2-7(14)4-8/h1-6H,15H2

InChI Key

PLDOIBOMHVASJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N2N=C3C=C(C(=CC3=N2)Br)N

Origin of Product

United States

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